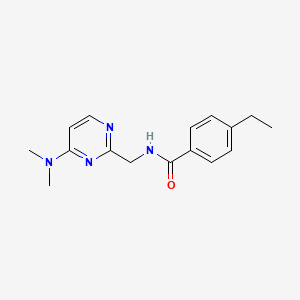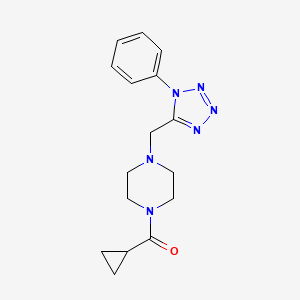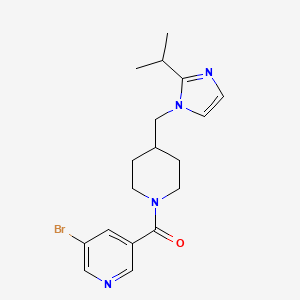
(5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a bromopyridine moiety, an imidazole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Bromination of Pyridine: Starting with pyridine, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Imidazole Derivative: The imidazole ring can be synthesized separately by reacting glyoxal, ammonia, and acetone under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring can be formed via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the bromopyridine, imidazole, and piperidine derivatives using reagents like palladium catalysts in a Suzuki or Stille coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the imidazole ring, converting it to a more saturated form using hydrogenation with catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Ketones or carboxylic acids derived from the piperidine ring.
Reduction Products: Saturated imidazole derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the imidazole ring, which is known for its biological relevance .
Medicine
Medicinally, this compound could be explored for its potential as a drug candidate. The imidazole and piperidine rings are common motifs in pharmaceuticals, suggesting that this compound might interact with biological targets like enzymes or receptors .
Industry
In industry, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety could facilitate binding to specific sites, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-chloropyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(5-fluoropyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone: Fluorine substitution instead of bromine.
(5-iodopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone: Iodine substitution instead of bromine.
Uniqueness
The uniqueness of (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs. The bromine atom, in particular, can influence the compound’s electronic properties and reactivity in ways that chlorine, fluorine, or iodine might not .
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O/c1-13(2)17-21-5-8-23(17)12-14-3-6-22(7-4-14)18(24)15-9-16(19)11-20-10-15/h5,8-11,13-14H,3-4,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBTIPXGRNIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
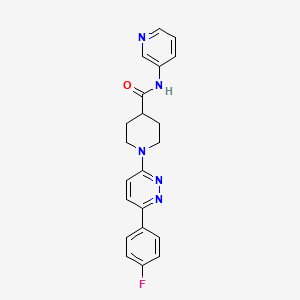
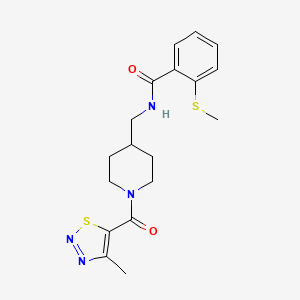
![N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2644951.png)
![2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2644953.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-methylacrylamide](/img/structure/B2644954.png)
![1-(Chloromethyl)-3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2644955.png)
![Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2644956.png)
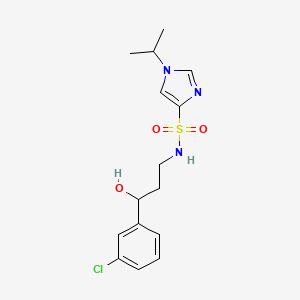
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644959.png)
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2644960.png)

